molecular formula C10H13NO3 B13564352 2-Amino-2-(2-methoxy-4-methylphenyl)acetic acid

2-Amino-2-(2-methoxy-4-methylphenyl)acetic acid

Cat. No.: B13564352
M. Wt: 195.21 g/mol
InChI Key: FAUSJSRFLFWPIU-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methoxy-4-methylphenyl)acetic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of glycine, where the amino group is substituted with a 2-methoxy-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methoxy-4-methylphenyl)acetic acid typically involves the reaction of 2-methoxy-4-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems for purification and isolation further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methoxy-4-methylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound .

Scientific Research Applications

2-Amino-2-(2-methoxy-4-methylphenyl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methoxy-4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing biochemical processes. Its effects are mediated through binding to enzymes or receptors, leading to changes in cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-methylphenyl)acetic acid
  • 2-Amino-2-(2-methoxyphenyl)acetic acid
  • 2-Amino-2-(2-methoxy-4-methylphenyl)propanoic acid

Uniqueness

2-Amino-2-(2-methoxy-4-methylphenyl)acetic acid is unique due to the presence of both the methoxy and methyl groups on the aromatic ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific substitution pattern allows for unique interactions with molecular targets, differentiating it from other similar compounds .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-amino-2-(2-methoxy-4-methylphenyl)acetic acid

InChI

InChI=1S/C10H13NO3/c1-6-3-4-7(8(5-6)14-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)

InChI Key

FAUSJSRFLFWPIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)O)N)OC

Origin of Product

United States

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